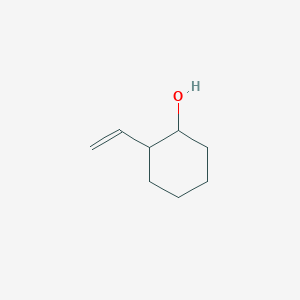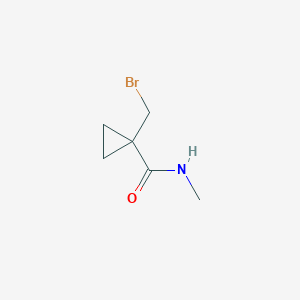
2-Ethenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylcyclohexan-1-ol is a chemical compound with the molecular formula C8H14O. It has a molecular weight of 126.2 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2 . This indicates the presence of a vinyl group (ethenyl) attached to a cyclohexanol. The exact 3D structure can be determined using techniques such as 3D electron diffraction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and specific gravity are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Mechanisms
The catalytic reaction of 2-Ethenylcyclohexan-1-ol (EC) and related compounds has been a subject of research. For instance, the linear trimerization of 1-ethynylcyclohexan-1-ol in the presence of bisphosphine nickel(II) complexes has been studied, leading to the isolation of a linear trimer characterized by various spectroscopic techniques, with insights into the reaction mechanism (Carusi et al., 1987).
Synthesis and Physico-Chemical Properties
The synthesis and physico-chemical properties of derivatives of this compound have been explored. For example, 1-ethinylcyclohexa-1,3-diene and its derivatives have been prepared and studied, establishing their structures from the study of their oxidation products (Petrov & Kulikova, 1952).
Cyclo-Oligomerization and Chemical Transformations
The cyclo-oligomerization of ethene to form various cyclic compounds using a Ziegler-Natta type catalyst demonstrates the potential for chemical transformations of this compound and related molecules (Keim et al., 1992).
Asymmetric Catalysis
Asymmetric catalysis involving compounds like cyclohexan-1,2-diol (a related structure to this compound) has been investigated for the synthesis of optically active compounds (Brunner et al., 1986).
Formation of Cyclic Peroxides
The synthesis of cyclic peroxides from alkenes, including compounds related to this compound, has been explored, providing insights into organic synthesis and chemical reactivity (Qian et al., 1992).
Metal-Free Cycloaddition Reactions
Research on metal-free direct [2+2] cycloaddition reactions involving alkynes, relevant to this compound chemistry, has been conducted, highlighting innovative synthetic methods (Alcaide et al., 2015).
Catalytic Oxidation and Cyclization
Studies on the catalytic oxidation and cyclization of compounds structurally related to this compound have been performed, offering insights into complex organic transformations (Taduri et al., 2007).
Molecular Recognition and Fluorescence Spectroscopy
The use of optically pure compounds related to this compound as agents for molecular recognition via NMR and fluorescence spectroscopy has been investigated, showcasing applications in analytical chemistry (Khanvilkar & Bedekar, 2018).
Safety and Hazards
The safety information available indicates that 2-Ethenylcyclohexan-1-ol is a dangerous compound. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The compound has several hazard statements, including H227, H302, H312, H315, H317, H318, H332, and H335 . These statements indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for 2-Ethenylcyclohexan-1-ol are not mentioned in the available resources, research into similar compounds often involves exploring their potential uses in various industrial applications, studying their environmental impact, and developing safer and more efficient methods of synthesis .
Eigenschaften
IUPAC Name |
2-ethenylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBPBNSXJDTCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29108-24-5 |
Source


|
| Record name | 2-ethenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)
![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)






![N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2797998.png)

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)
